N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine)
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Overview
Description
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine) is an organic compound with a complex structure It is characterized by the presence of ethane-1,2-diyl as a linking group between two N1-ethylbenzene-1,4-diamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine) typically involves the reaction of ethane-1,2-diamine with N1-ethylbenzene-1,4-diamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized to ensure high yield and purity of the compound, often involving purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N’-bis(2-aminoethyl)-1,2-ethanediamine
- N,N’-bis(2-aminoethyl)ethylenediamine
- N,N’-bis(2-aminoethyl)-ethylenediamine
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
110007-52-8 | |
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-N-[2-(4-amino-N-ethylanilino)ethyl]-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H26N4/c1-3-21(17-9-5-15(19)6-10-17)13-14-22(4-2)18-11-7-16(20)8-12-18/h5-12H,3-4,13-14,19-20H2,1-2H3 |
InChI Key |
URZPCNILMONVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(CC)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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